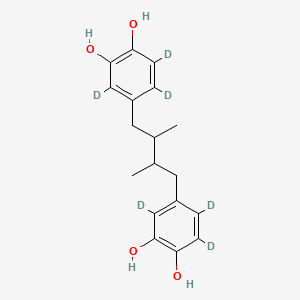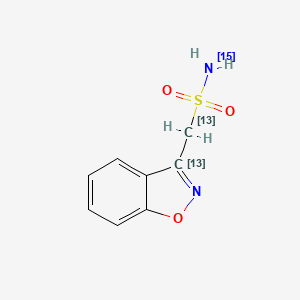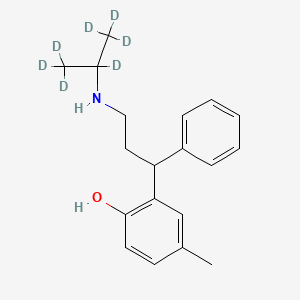
PAzePC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAzePC, also known as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized lipid . It has carboxyl groups at the end of their truncated sn-2 chains . It is used as an oxidized lipid dopant in liposomes for investigating the relationship between the permeation of H2O2 and the structure of lipid membranes .
Molecular Structure Analysis
PAzePC has a molecular formula of C33H64NO10P . It is an oxidized lipid, meaning it has undergone a chemical reaction that has resulted in the addition of oxygen atoms. The structure of PAzePC is highly dependent on its protonation state .Chemical Reactions Analysis
PAzePC acts as an inter-H2O2 permeation promoter . It changes the permeation pathway . It serves as a drug target for antipsychotic drugs and antimicrobial agents in cells under oxidative stress at inflammatory sites .Physical And Chemical Properties Analysis
PAzePC is a liquid at room temperature . It has a molecular weight of 665.84 g/mol . The presence of PAzePC in the bilayer significantly increases the gauche content of the POPC acyl chains, therefore decreasing the thickness of the bilayer .Applications De Recherche Scientifique
- Researchers investigate how PAzePC influences membrane fluidity, curvature, and stability. Its behavior under different conditions sheds light on cell membrane dynamics .
- Oxidized phospholipids play a crucial role in cell membrane damage and inflammation. Researchers study their impact on cellular function and health .
- Researchers monitor the oxidation of unsaturated phospholipid monolayers in ambient air using PAzePC as a model system. This provides insights into lipid oxidation kinetics and behavior .
- Understanding how PAzePC interacts with membranes informs our knowledge of lipid bilayer stability and shape transitions .
- Researchers investigate its role in enhancing drug encapsulation, stability, and targeted delivery to specific tissues .
Membrane Biophysics and Lipid Bilayers
Oxidized Lipids and Cell Membrane Damage
Biophysical Techniques and Surface Spectroscopy
Lipid Desorption Kinetics and Membrane Shape Transitions
Drug Delivery and Liposomal Formulations
Biomedical Applications and Therapeutics
Mécanisme D'action
Propriétés
IUPAC Name |
[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJPMXDDSGUSC-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((9-Amino-9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


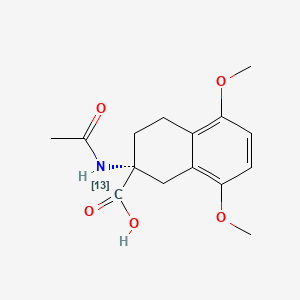
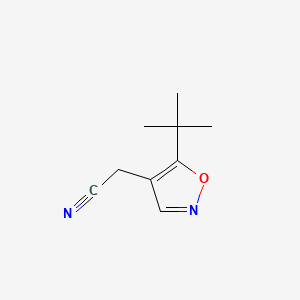
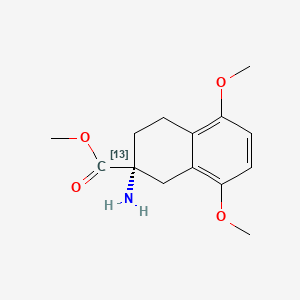
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

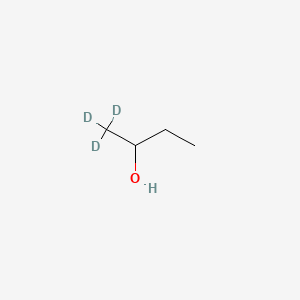
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
